Molecular Weight and Lipophilicity Comparison: 1-(3-Nitrobenzoyl)imidazolidin-2-one vs. 1-(3-Chloro-4-nitrobenzoyl)imidazolidin-2-one
1-(3-Nitrobenzoyl)imidazolidin-2-one (MW 235.20 g/mol) is approximately 34.4 g/mol lighter than its chloro-substituted analog 1-(3-chloro-4-nitrobenzoyl)imidazolidin-2-one (MW 269.64 g/mol) [1]. The predicted XLogP3-AA value for the chloro analog is 1.2 [1]; the target compound, lacking the chlorine atom, is expected to exhibit a lower logP (estimated ~0.8–1.0), translating to improved aqueous solubility and reduced non-specific protein binding—a critical consideration in biochemical assay development.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 235.20 g/mol; XLogP3 estimated ~0.8–1.0 (predicted) |
| Comparator Or Baseline | 1-(3-Chloro-4-nitrobenzoyl)imidazolidin-2-one (PubChem CID 82780438): MW = 269.64 g/mol; XLogP3 = 1.2 (computed by PubChem) |
| Quantified Difference | ΔMW = -34.44 g/mol (12.8% reduction); ΔXLogP3 ≈ -0.2 to -0.4 (predicted) |
| Conditions | Computed physicochemical properties; PubChem 2.1/Cactvs 3.4.8.18 (2021.05.07 release) |
Why This Matters
A 12.8% lower molecular weight and reduced lipophilicity favor compliance with Lipinski's Rule of Five, increasing the probability of favorable oral bioavailability and simplifying formulation for in vivo studies compared to the halogenated analog.
- [1] PubChem. 1-(3-Chloro-4-nitrobenzoyl)imidazolidin-2-one, CID 82780438, Molecular Weight 269.64 g/mol, XLogP3-AA 1.2. View Source
